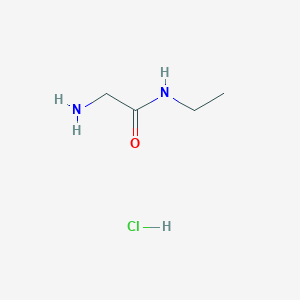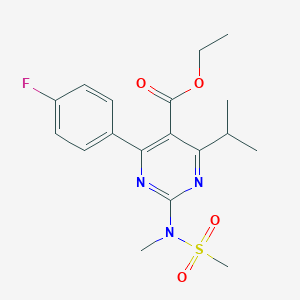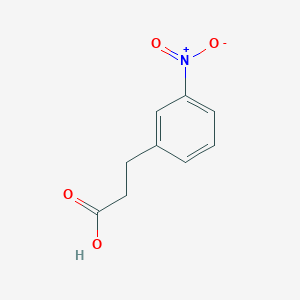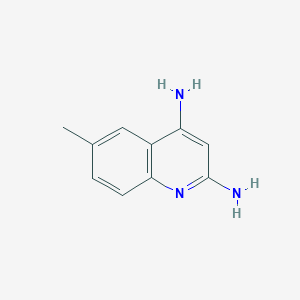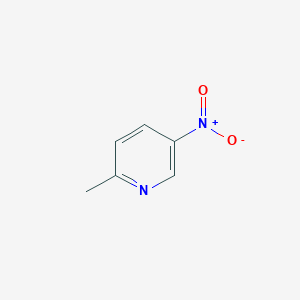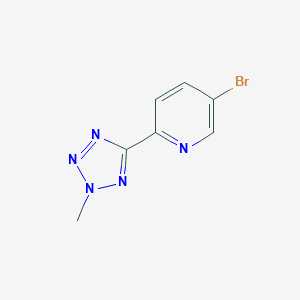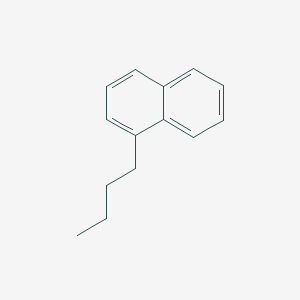
3-Pentylmagnesium bromide
Übersicht
Beschreibung
3-Pentylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound that is widely used in organic synthesis for creating carbon-carbon bonds. Although the provided papers do not directly discuss 3-pentylmagnesium bromide, they do provide insights into the behavior and reactions of similar Grignard reagents, which can be extrapolated to understand the properties and reactivity of 3-pentylmagnesium bromide.
Synthesis Analysis
The synthesis of Grignard reagents typically involves the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent. For instance, the preparation of furylmethylmagnesium bromide and phenylmagnesium bromides is achieved through the reaction of corresponding bromides with magnesium, sometimes using activated magnesium-copper alloy or by exchange reactions with arylmercury bromides . These methods could potentially be applied to synthesize 3-pentylmagnesium bromide by reacting 1-bromo-3-pentene with magnesium.
Molecular Structure Analysis
Grignard reagents are known to form complex structures, often existing as dimers or higher oligomers in solution or in solid state. For example, the structure of ethylmagnesium bromide was found to be dimeric when complexed with diisopropyl ether . Similarly, a polymeric chain structure was observed for an unsolvated adduct of dineopentylmagnesium and neopentylmagnesium bromide . These findings suggest that 3-pentylmagnesium bromide could also exhibit complex structural behavior, potentially forming dimers or polymers.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of Grignard reagents like 3-pentylmagnesium bromide are characterized by their high reactivity towards a variety of electrophiles due to the presence of a highly polar carbon-magnesium bond. They are sensitive to moisture and air, requiring anhydrous conditions for handling and reactions. The reactivity can be influenced by the nature of the solvent, the presence of additives or catalysts, and the structure of the Grignard reagent itself .
Wissenschaftliche Forschungsanwendungen
Iron-Catalyzed Synthesis
Shakhmaev et al. (2021) utilized 3-pentylmagnesium bromide in the iron-catalyzed synthesis of sarmentine, demonstrating the compound's utility in stereoselective synthesis processes (Shakhmaev, Ignatishina, & Zorin, 2021).
Synthesis and Reactivity of Aryl-Magnesium Reagents
Kneisel and Knochel (2002) explored the synthesis and reactivity of aryl-magnesium reagents, including those derived from 3-pentylmagnesium bromide. Their work highlights the reagent's ability to form polyfunctional products (Kneisel & Knochel, 2002).
Analysis of Organotin Compounds
Tsunoi et al. (2002) demonstrated the use of 3-pentylmagnesium bromide in the synthesis of organotin compounds, emphasizing its role in enhancing derivatization yields in gas chromatography-ion trap tandem mass spectrometry (Tsunoi et al., 2002).
Synthesis of C-Glycosides
Cipolla et al. (2000) used 3-pentylmagnesium bromide in the stereoselective synthesis of C-glycosides, showcasing its application in the field of carbohydrate chemistry (Cipolla, Ferla, Peri, & Nicotra, 2000).
Preparation of Functionalized Alkenylmagnesium Bromides
Thibonnet and Knochel (2000) investigated the preparation of functionalized alkenylmagnesium bromides using compounds like 3-pentylmagnesium bromide, highlighting its versatility in creating organomagnesium species (Thibonnet & Knochel, 2000).
Safety and Hazards
Wirkmechanismus
Target of Action
3-Pentylmagnesium bromide is an organomagnesium compound . It is a Grignard reagent, which are a class of reagents developed by the French chemist François Auguste Victor Grignard . Grignard reagents are commonly used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
The mode of action of 3-Pentylmagnesium bromide involves its reaction with other organic compounds to form the corresponding alkyl magnesium compounds . This is a typical characteristic of Grignard reagents, which are known for their ability to form carbon-carbon bonds .
Biochemical Pathways
The specific biochemical pathways affected by 3-Pentylmagnesium bromide are dependent on the organic compounds it reacts with. In general, Grignard reagents are involved in various organic synthesis reactions, including the formation of alkanes, alcohols, and carboxylic acids .
Pharmacokinetics
It is known to be an air-sensitive substance and should be operated under an inert atmosphere . It is also a flammable substance and should be kept away from fire and heat sources .
Result of Action
The result of the action of 3-Pentylmagnesium bromide is the formation of new organic compounds through the formation of carbon-carbon bonds . The specific molecular and cellular effects depend on the nature of the organic compounds it reacts with.
Action Environment
The action of 3-Pentylmagnesium bromide is influenced by environmental factors such as temperature and the presence of water. It is soluble in non-polar solvents such as non-polar organic solvents and petroleum ether at room temperature . Contact with water should be avoided as it can lead to the release of flammable gases .
Eigenschaften
IUPAC Name |
magnesium;pentane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Mg/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXMTMRKGTVEPG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]CC.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306979 | |
| Record name | Bromo(1-ethylpropyl)magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pentylmagnesium bromide | |
CAS RN |
4852-26-0 | |
| Record name | Bromo(1-ethylpropyl)magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bromo(pentan-3-yl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




